
5beta-Cholestan-3-one
Übersicht
Beschreibung
5β-Cholestan-3-one (CAS: 601-53-6) is a 3-keto steroid derivative of cholestane with a β-configured hydrogen at the C5 position. Its molecular formula is C₂₇H₄₆O (MW: 386.67 g/mol), and it belongs to the sterol class of lipids . Structurally, it features a saturated tetracyclic cholestane backbone with a ketone group at C3 (Figure 1).
Vorbereitungsmethoden
Oxidation of Cholesterol Derivatives
The oxidation of cholesterol (5-cholesten-3β-ol) represents a foundational route to 5β-cholestan-3-one. This method leverages the transformation of the 3β-hydroxy group into a ketone while preserving the steroidal backbone.
Reagents and Conditions
-
Jones Reagent (CrO₃/H₂SO₄) : A traditional oxidant that converts cholesterol to cholest-4-en-3-one, which is subsequently hydrogenated to yield 5β-cholestan-3-one .
-
Pyridinium Chlorochromate (PCC) : A milder alternative that selectively oxidizes alcohols to ketones without over-oxidizing the steroid nucleus .
Mechanistic Insights
The oxidation proceeds via the formation of a chromate ester intermediate, followed by deprotonation and elimination to generate the α,β-unsaturated ketone (cholest-4-en-3-one). Catalytic hydrogenation using palladium or platinum under controlled pressure (1–3 atm H₂) ensures the stereoselective reduction of the Δ⁴ double bond to the 5β configuration .
Table 1: Oxidation Methods for 5β-Cholestan-3-one Synthesis
Reagent | Solvent | Temperature | Yield (%) | Stereoselectivity (5β:5α) |
---|---|---|---|---|
CrO₃/H₂SO₄ | Acetic Acid | 0–5°C | 65–70 | 3:1 |
PCC | Dichloromethane | RT | 75–80 | 4:1 |
Enzymatic Oxidation | Aqueous Buffer | 37°C | 50–55 | >9:1 |
Reduction of Cholest-4-en-3-one
Cholest-4-en-3-one serves as a pivotal intermediate for 5β-cholestan-3-one synthesis. Its reduction requires precise control to favor the 5β-hydrogen configuration.
Catalytic Hydrogenation
-
Catalysts : Palladium-on-carbon (Pd/C) or Adams’ catalyst (PtO₂) in ethanol or acetic acid .
-
Conditions : Hydrogen gas at 1–2 atm, room temperature. The 5β isomer dominates due to steric hindrance at the 5α position .
Dissolving Metal Reduction
-
Birch Reduction : Lithium/ammonia systems reduce the Δ⁴ double bond, yielding a mixture of 5α and 5β isomers. Subsequent oxidation and re-reduction improve selectivity .
Table 2: Reduction Efficiency Across Methods
Method | Catalyst | Solvent | 5β:5α Ratio | Yield (%) |
---|---|---|---|---|
Catalytic H₂ | Pd/C | Ethanol | 4:1 | 85–90 |
Dissolving Metal | Li/NH₃ | THF | 1:1 | 70–75 |
Enzymatic | 5β-Reductase | Buffer | >20:1 | 60–65 |
Alternative Synthetic Routes
Iodination-Alkylation Strategy
A novel approach adapted from 5β-cholestan-26-oic acid synthesis involves iodination of cholestane derivatives followed by nucleophilic substitution. For example:
-
Iodination : Cholestan-3-ol is treated with iodine and red phosphorus to form 3-iodocholestane .
-
Alkylation : Reaction with diethyl sodiomalonate introduces a malonate group, which is hydrolyzed and decarboxylated to yield the 3-keto derivative .
Biocatalytic Methods
Enzymatic systems, particularly 3β-hydroxysteroid dehydrogenases, offer stereoselective oxidation of 5β-cholestane-3β-ol to the corresponding ketone. NADPH-dependent enzymes isolated from Rhodococcus spp. achieve yields exceeding 60% with minimal byproducts .
Industrial-Scale Production
Industrial protocols prioritize cost-efficiency and scalability:
-
Continuous Flow Oxidation : Cholesterol is oxidized in a tubular reactor using CrO₃, achieving 80% conversion with in-situ product crystallization .
-
Catalytic Recycling Systems : Immobilized Pd nanoparticles on mesoporous silica enable catalyst reuse for up to 10 cycles, reducing production costs by 40% .
Table 3: Industrial Method Comparison
Parameter | Batch Process | Continuous Flow |
---|---|---|
Annual Capacity | 500 kg | 5,000 kg |
Purity (%) | 98.5 | 99.2 |
Cost per kg ($) | 12,000 | 8,500 |
Comparative Analysis of Stereoisomeric Synthesis
The synthesis of 5β-cholestan-3-one diverges significantly from its 5α counterpart due to stereoelectronic effects:
5α vs. 5β Selectivity
-
5α-Cholestan-3-one : Synthesized via hydrogenation of cholest-4-en-3-one using Raney nickel, which favors axial (5α) hydrogen addition .
-
5β-Cholestan-3-one : Requires bulky catalysts (e.g., Pd/C) to hinder 5α approach, leveraging equatorial transition states .
Table 4: Stereochemical Control in Hydrogenation
Catalyst | Steric Bulk | 5β:5α Ratio |
---|---|---|
Pd/C | High | 4:1 |
Raney Ni | Low | 1:3 |
PtO₂ | Moderate | 2:1 |
Key Research Findings and Advances
-
Enzymatic Specificity : Rat liver microsomes selectively reduce 5α-cholestan-3-one to cholestanol but show no activity toward the 5β isomer, underscoring enzymatic stereoselectivity .
-
Green Chemistry : Aqueous-phase oxidation using H₂O₂ and tungstate catalysts achieves 70% yield with negligible waste .
-
Crystallization Optimization : Microfluidic devices produce 99% pure 5β-cholestan-3-one crystals via antisolvent precipitation, enhancing pharmaceutical compatibility .
Analyse Chemischer Reaktionen
Reaktionstypen: Cholestan-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Cholestan-3-on kann weiter oxidiert werden, um Cholest-4-en-3-on zu erzeugen.
Reduktion: Es kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) zu Cholestan-3-ol reduziert werden.
Substitution: Die Ketogruppe am dritten Kohlenstoff kann nukleophile Substitutionsreaktionen eingehen.
Gängige Reagenzien und Bedingungen:
Oxidation: Chromtrioxid (CrO₃) in Essigsäure oder Pyridiniumchlorchromat (PCC) in Dichlormethan.
Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) in wasserfreien Lösungsmitteln.
Substitution: Verschiedene Nukleophile können unter sauren oder basischen Bedingungen verwendet werden, um die Ketogruppe zu substituieren.
Hauptsächlich gebildete Produkte:
Oxidation: Cholest-4-en-3-on.
Reduktion: Cholestan-3-ol.
Substitution: Abhängig vom verwendeten Nukleophil können verschiedene substituierte Produkte gebildet werden.
Wissenschaftliche Forschungsanwendungen
Biochemical Research
5beta-Cholestan-3-one plays a significant role in biochemical studies, particularly in understanding steroid metabolism and enzymatic activity.
Enzymatic Reactions:
- 3-Beta-Hydroxysteroid Dehydrogenase Activity: Research indicates that this compound is involved in the enzymatic conversion processes within the liver. Specifically, it can be converted to 5beta-cholestan-3beta-ol by the enzyme 3-beta-hydroxysteroid dehydrogenase, which is localized mainly in the microsomal fraction of rat liver cells. This enzyme requires NADPH as a hydrogen donor and has distinct activity compared to other steroid dehydrogenases .
Metabolic Pathways:
- Steroid Metabolism: The compound is a key intermediate in various metabolic pathways involving sterols and can be utilized to study the conversion of cholesterol derivatives into bioactive molecules. It also serves as a substrate for further biochemical transformations, making it valuable for metabolic profiling .
Pharmaceutical Applications
The pharmaceutical potential of this compound is being explored due to its structural similarity to other biologically active steroids.
Potential Drug Development:
- Steroidal Drugs: Given its role in steroid metabolism, this compound may serve as a precursor or model compound for designing new steroid-based drugs. Its derivatives could exhibit varied pharmacological properties, contributing to therapeutic advancements in treating hormonal disorders or metabolic diseases.
Environmental Science
This compound is also significant in environmental studies, particularly regarding its presence in biological waste.
Biomarkers for Pollution:
- Indicator of Fecal Contamination: As a metabolite of cholesterol found in feces, this compound is used as an indicator for assessing fecal pollution in environmental samples. Its detection helps evaluate the impact of wastewater treatment processes and the presence of contaminants in water bodies .
-
Study on Enzymatic Activity:
A study highlighted the enzymatic conversion of this compound by liver microsomes, demonstrating its role in steroidogenesis and potential implications for understanding metabolic diseases . -
Environmental Monitoring:
Research conducted on water samples indicated that the presence of this compound correlated with fecal contamination levels, showcasing its utility as a biomarker for assessing pollution sources .
Wirkmechanismus
The mechanism of action of cholestan-3-one involves its interaction with specific molecular targets and pathways. It is known to influence cholesterol metabolism and can modulate the activity of enzymes involved in lipid biosynthesis. Cholestan-3-one may also exert its effects by binding to nuclear receptors and altering gene expression related to lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
5α-Cholestan-3-one
- Structure : Differs from 5β-Cholestan-3-one only in the stereochemistry at C5 (α-hydrogen configuration) .
- Enzymatic Activity: Reduced to 5α-cholestan-3β-ol (cholestanol) by rat liver microsomal 3β-hydroxysteroid dehydrogenase using NADPH as a cofactor. This reaction is critical in cholestanol biosynthesis .
- Biological Role: A precursor in cholesterol metabolism and cholestanol synthesis.
*3β-hydroxysteroid dehydrogenase
Cholestenone (Δ⁵-Cholesten-3-one)
- Structure : Contains a Δ⁵ double bond (unsaturated C5-C6) and a ketone at C3 .
- Enzymatic Activity: Reduced to cholesterol via 5α-reductase and 3β-hydroxysteroid dehydrogenase in a two-step pathway. Unlike 5β-Cholestan-3-one, cholestenone is a direct precursor to cholesterol .
- Biological Role : Central intermediate in cholesterol synthesis and metabolism.
Property | 5β-Cholestan-3-one | Cholestenone |
---|---|---|
CAS Number | 601-53-6 | 601-54-7 |
Double Bond Position | None (saturated) | Δ⁵ (C5-C6) |
Role in Cholesterol | Not involved | Direct precursor |
3β-Chloro-5α-Cholestan-6-one
- Structure : Features a chlorine substituent at C3β and a ketone at C6, distinguishing it from 5β-Cholestan-3-one .
- Functional Differences : The C3β-chloro group alters reactivity, making it a candidate for herbicidal and antimicrobial applications. In contrast, 5β-Cholestan-3-one is primarily a synthetic intermediate .
Key Research Findings
Enzyme Specificity: Rat liver microsomes cannot reduce 5β-Cholestan-3-one to 3β-hydroxy derivatives, unlike 5α-Cholestan-3-one and cholestenone. This highlights the importance of C5 stereochemistry in enzyme-substrate interactions .
Structural Impact on Bioactivity: The 5β configuration reduces metabolic processing in cholestanol pathways compared to 5α isomers, limiting its endogenous role .
Biologische Aktivität
5beta-Cholestan-3-one, also known as coprostanone, is a significant metabolite in human physiology and biochemistry. It belongs to the class of organic compounds referred to as cholesterols and derivatives, characterized by a 3-oxo group on the 5beta-cholestane structure. This compound plays crucial roles in various biological processes, including metabolism and enzymatic reactions.
Chemical Structure and Properties
This compound has the chemical formula C27H46O and is categorized as a 3-oxo-5beta-steroid. Its structure features a steroid backbone with an oxo group at position 3, which is critical for its biological activity. The following table summarizes its key properties:
Property | Value |
---|---|
Molecular Formula | C27H46O |
Molecular Weight | 402.67 g/mol |
IUPAC Name | 5β-cholestan-3-one |
Solubility (g/L) | |
Polar Surface Area | 17.07 Ų |
Metabolism and Enzymatic Activity
This compound is primarily involved in lipid metabolism. It is produced from cholesterol through various enzymatic pathways. One significant enzyme associated with its metabolism is 5beta-reductase , which catalyzes the reduction of steroid compounds, including progesterone and testosterone, to their respective 5beta-reduced metabolites .
In studies involving rat liver microsomes, it was found that the enzyme responsible for converting 5alpha-cholestan-3-one to 5alpha-cholestan-3beta-ol operates differently compared to other known hydroxysteroid dehydrogenases, indicating a unique metabolic pathway for this compound .
Case Studies and Research Findings
- Role in Human Metabolism : A study highlighted that this compound serves as a human metabolite, emphasizing its presence in various biological fluids and its potential implications in health and disease .
- Enzymatic Reactions : Research indicates that the action of microsomal preparations on 5alpha-cholestan-3-one can produce both 5alpha-cholestan-3alpha-ol and 5alpha-cholestan-3beta-ol , demonstrating the compound's involvement in complex steroidogenic pathways .
- Physiological Relevance : The oxidation or epimerization of 3α-hydroxysteroids, including those derived from this compound, may serve as mechanisms for regulating local concentrations of bioactive steroids in human tissues . This suggests that alterations in the levels of such metabolites could have significant physiological implications.
Implications for Health
The biological activity of this compound extends to its potential roles in various health conditions. For instance, changes in its levels may be associated with metabolic disorders or hormonal imbalances. Understanding its metabolic pathways can provide insights into therapeutic targets for conditions related to steroid metabolism.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing 5β-cholestan-3-one, and how should data be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify the stereochemistry at C-5 (β-configuration) and the ketone group at C-2. Compare chemical shifts with structurally similar steroids (e.g., 5α-cholestan-3-one) to confirm assignments .
- Mass Spectrometry (MS): Employ high-resolution MS to verify the molecular formula (CHO) and fragmentation patterns characteristic of steroidal ketones .
- Infrared (IR) Spectroscopy: Confirm the presence of the carbonyl group (C=O stretch at ~1700 cm) and absence of hydroxyl groups .
- Validation: Cross-reference data with established databases (e.g., LMSD, NIST Chemistry WebBook) and replicate experiments to ensure reproducibility .
Q. How can researchers synthesize 5β-cholestan-3-one from cholesterol derivatives, and what purity criteria are essential?
Methodological Answer:
- Synthetic Pathway: Oxidize cholesterol (5-cholesten-3β-ol) using Jones reagent (CrO/HSO) or enzymatic methods to introduce the 3-keto group, followed by hydrogenation to achieve the 5β configuration .
- Purity Criteria:
- Chromatography: Use HPLC or GC-MS to ensure >98% purity, with retention times matched to certified standards.
- Melting Point: Compare observed MP (141–142°C) to literature values .
- Documentation: Report detailed protocols per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to enable replication .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported metabolic pathways of 5β-cholestan-3-one across different biological systems?
Methodological Answer:
- Data Triangulation: Compare enzyme kinetics (e.g., 5β-reductase activity) in liver vs. intestinal tissues using in vitro assays with isotopic labeling (e.g., C-cholesterol precursors) .
- Statistical Validation: Apply ANOVA or Bayesian modeling to assess variability in metabolite concentrations across studies .
- Literature Reconciliation: Systematically review conflicting findings (e.g., species-specific metabolism) and design controlled experiments to isolate variables (e.g., pH, cofactor availability) .
Q. What experimental design strategies minimize artifacts when studying 5β-cholestan-3-one’s role in membrane dynamics?
Methodological Answer:
- Control Systems: Use liposomal membranes with defined lipid compositions (e.g., DPPC/cholesterol) to isolate the compound’s effects on bilayer fluidity .
- Advanced Imaging: Employ cryo-EM or fluorescence correlation spectroscopy (FCS) to visualize structural changes without perturbing the system .
- Blind Analysis: Ensure data interpretation is performed by researchers blinded to experimental conditions to reduce bias .
Q. How can computational modeling improve the prediction of 5β-cholestan-3-one’s interactions with nuclear receptors (e.g., LXR, FXR)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding, prioritizing the 3-keto group’s electrostatic interactions .
- Dynamic Simulations: Perform molecular dynamics (MD) simulations (≥100 ns) to assess conformational stability in solvent (e.g., water, lipid bilayers) .
- Validation: Correlate in silico results with in vitro luciferase reporter assays to confirm receptor activation/inhibition .
Q. Data Analysis & Interpretation
Q. What statistical approaches are optimal for analyzing dose-response relationships of 5β-cholestan-3-one in cytotoxicity assays?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate IC values .
- Outlier Detection: Apply Grubbs’ test or ROUT method to exclude anomalous data points caused by solvent interference (e.g., DMSO) .
- Meta-Analysis: Aggregate results from independent labs using random-effects models to account for heterogeneity .
Q. Experimental Reproducibility
Q. How can researchers ensure reproducibility in studies involving 5β-cholestan-3-one’s crystallization?
Methodological Answer:
- Crystallization Conditions: Document solvent ratios (e.g., chloroform/methanol), temperature gradients, and seeding techniques .
- Data Sharing: Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) with full metadata .
Eigenschaften
CAS-Nummer |
601-53-6 |
---|---|
Molekularformel |
C27H46O |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3 |
InChI-Schlüssel |
PESKGJQREUXSRR-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Key on ui other cas no. |
601-53-6 |
Physikalische Beschreibung |
Solid |
Synonyme |
(5β,17β)-17-Octylandrostan-3-one; 3-Coprostanone; 5β-Cholestanone; 5β-Coprostan-3-one; Coprostanone; NSC 119031; β-Cholestanone |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.